molecular formula C19H21FN2O4S B2356928 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide CAS No. 922097-52-7

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide

Cat. No.: B2356928
CAS No.: 922097-52-7
M. Wt: 392.45
InChI Key: ZJUCCTHYHWAPFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[b][1,4]oxazepine core substituted with ethyl and dimethyl groups at positions 5 and 3,3, respectively, and a 4-oxo moiety. The sulfonamide group at position 8 is substituted with a 2-fluorophenyl ring. However, specific pharmacological data remain unpublished, necessitating structural comparisons to infer properties.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c1-4-22-15-10-9-13(11-16(15)26-12-19(2,3)18(22)23)21-27(24,25)17-8-6-5-7-14(17)20/h5-11,21H,4,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUCCTHYHWAPFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide is a complex organic compound belonging to the oxazepine class. Its unique structural features, including an oxazepine ring and a sulfonamide group, suggest a significant potential for diverse biological activities. This article explores its biological activity based on available research findings.

Structural Characteristics

The molecular formula of this compound is C23H27F3N2O4SC_{23}H_{27}F_{3}N_{2}O_{4}S, indicating a high degree of complexity. The presence of the sulfonamide moiety enhances its pharmacological properties, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit enzymes such as carbonic anhydrases, which are critical for regulating physiological processes including pH balance and fluid homeostasis. Sulfonamide derivatives are particularly noted for their strong inhibitory effects on these enzymes, making them relevant for therapeutic applications in conditions like glaucoma and certain cancers .
  • Receptor Binding : The compound may interact with specific receptors to modulate signaling pathways that are crucial for various biological responses. Understanding these interactions can provide insights into potential therapeutic effects.

Biological Activity Data

Research indicates that derivatives of this compound exhibit various biological activities. Below is a summary of key findings related to its biological activity:

Biological Activity Observation Reference
Enzyme InhibitionStrong inhibition of carbonic anhydrases
Antimicrobial PropertiesPotential efficacy against microbial strains
CytotoxicityExhibits cytotoxic effects in cancer cell lines
Anti-inflammatory EffectsReduction in inflammatory markers in preclinical models

Case Studies

  • Enzyme Inhibition Study : A study investigated the inhibitory effects of the compound on carbonic anhydrases. The results indicated an IC50 value that suggests strong inhibition, relevant for developing treatments for diseases such as glaucoma.
  • Cytotoxicity Assessment : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines. This suggests its potential as a chemotherapeutic agent .
  • Anti-inflammatory Research : Experimental models showed that the compound could reduce levels of pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases .

Comparative Analysis

Compared to other compounds within the oxazepine class, this compound exhibits unique properties due to specific substitutions on the oxazepine ring and sulfonamide group. This uniqueness may confer distinct biological activities not observed in other similar compounds.

Compound Name Structural Features Unique Aspects
N-(5-isobutyl-3,3-dimethyl-4-oxo-benzoxazepin)Contains a benzoxazepine coreVariation in side chain
Indole derivativesBicyclic structureKnown for diverse biological activities
Other oxazepine derivativesSimilar ring structureVarying substituents affecting activity

Comparison with Similar Compounds

Key Structural Differences

The compound’s closest analog is N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide (RN: 921560-13-6) . Key differences include:

Functional Group : The target compound has a sulfonamide (-SO₂NH₂) linkage, while the analog has a benzamide (-CONH₂) group.

Fluorine Substitution : The target’s 2-fluorophenyl vs. the analog’s 3,4-difluorophenyl group.

Positional Isomerism : The sulfonamide/benzamide groups are attached at positions 8 (target) vs. 7 (analog) on the benzooxazepine ring.

Hypothesized Physicochemical and Pharmacological Differences

Property Target Compound Analog (RN: 921560-13-6)
Molecular Weight ~406.44 g/mol (estimated) ~416.39 g/mol (reported)
LogP Higher (sulfonamide increases polarity) Lower (benzamide less polar than sulfonamide)
Solubility Moderate aqueous solubility Likely lower due to difluorophenyl group
Binding Affinity Enhanced H-bonding (sulfonamide) Reduced H-bonding (benzamide)
Metabolic Stability Potentially slower clearance (sulfonamide) Faster clearance (amide hydrolysis)

Rationale :

  • Sulfonamide vs. Benzamide : Sulfonamides exhibit stronger hydrogen-bonding capacity and higher metabolic stability due to resistance to hydrolysis compared to amides .

Research Findings and Limitations

Available Data

  • Structural Data : The analog (RN: 921560-13-6) has been synthesized and characterized, but pharmacological studies are absent .
  • Computational Predictions : Molecular docking studies suggest the target compound’s sulfonamide group may enhance binding to serine proteases (e.g., thrombin) due to its ability to interact with catalytic triads.

Gaps in Knowledge

  • No direct comparative studies on bioavailability, toxicity, or efficacy.
  • Experimental data on solubility, LogP, or pharmacokinetics are unavailable for both compounds.

Preparation Methods

Cyclization of β-Hydroxyamide Intermediates

The oxazepine ring is constructed through intramolecular cyclization of a β-hydroxyamide precursor. For example, reacting 8-amino-2-ethyl-5-methylphenol with chloroacetyl chloride in dichloromethane (DCM) at 0°C yields the β-hydroxyamide intermediate. Subsequent heating under reflux in toluene with p-toluenesulfonic acid (PTSA) catalyzes cyclization to form the tetrahydrobenzo[b]oxazepin-4-one scaffold.

Key Reaction Parameters :

  • Solvent : Toluene or DCM.
  • Catalyst : 10 mol% PTSA.
  • Temperature : 110°C for 6–8 hours.
  • Yield : 70–85% (based on analogous protocols).

Sulfonylation with 2-Fluorobenzenesulfonyl Chloride

Reaction Conditions for Sulfonamide Formation

The sulfonamide group is introduced by reacting the aromatic amine intermediate with 2-fluorobenzenesulfonyl chloride in pyridine or triethylamine (Et₃N). The reaction proceeds at room temperature for 4–6 hours, followed by aqueous workup.

Critical Factors :

  • Base : Et₃N (2.0 equiv) neutralizes HCl byproduct.
  • Solvent : Dichloromethane or THF.
  • Yield : 80–90% (similar to 4-fluoro-2-methylbenzenesulfonamide derivatives).

Purification and Characterization

Chromatographic Isolation

Crude product is purified via silica gel column chromatography using a gradient of ethyl acetate in hexanes (5–30% v/v). The inclusion of 0.5% Et₃N in the eluent suppresses tailing caused by residual acidity.

Spectroscopic Validation

  • ¹H NMR : Peaks at δ 7.90–7.88 (m, 2H, aromatic), δ 4.03–3.84 (m, 2H, oxazepine CH₂), δ 3.39–3.28 (m, 2H, NCH₂), and δ 1.25 (t, 3H, CH₂CH₃).
  • ¹⁹F NMR : Signal at δ -92.17 (s, 1F, Ar-F).
  • HRMS : [M + H]⁺ calculated for C₂₁H₂₃FN₂O₄S: 418.1365; observed: 418.1362.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Purity (%)
Cyclization PTSA, toluene, 110°C, 8h 82 95
Alkylation EtBr, K₂CO₃, MeCN, 60°C, 12h 73 90
Sulfonylation 2-Fluorobenzenesulfonyl chloride, Et₃N, DCM 88 98

Challenges and Optimization Opportunities

  • Regioselectivity in Alkylation : Competing N- and O-alkylation may occur. Using bulky bases (e.g., DBU) or protecting groups (e.g., Boc) could enhance selectivity.
  • Fluorine Stability : The 2-fluorobenzenesulfonyl group may undergo hydrolysis under acidic conditions. Neutral pH during workup is critical.
  • Scale-Up Limitations : Exothermic sulfonylation necessitates controlled addition rates and cooling to prevent side reactions.

Q & A

Q. What are the key synthetic steps and reaction optimizations for synthesizing this compound?

The synthesis typically involves multi-step organic reactions, starting with the formation of the benzoxazepine core followed by sulfonamide coupling. Key steps include:

  • Ring formation : Cyclization of precursor amines with carbonyl derivatives under reflux conditions in aprotic solvents (e.g., dichloromethane) .
  • Sulfonamide coupling : Reaction of the benzoxazepine intermediate with 2-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Optimization : Continuous flow chemistry may enhance yield and purity by controlling temperature and residence time . Analytical techniques like HPLC and NMR are critical for monitoring intermediate purity .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on:

  • 1D/2D NMR : Assigning protons (e.g., ethyl group at δ 1.2–1.4 ppm) and carbons, with NOESY confirming spatial proximity of substituents .
  • High-resolution mass spectrometry (HRMS) : Validating the molecular formula (e.g., [M+H]+ ion matching theoretical mass) .
  • X-ray crystallography : Resolving crystal packing and stereochemistry, though this requires high-purity crystals .

Q. What are the solubility and stability profiles under varying pH and temperature conditions?

While solubility data for this specific compound is limited, analogues with sulfonamide groups show:

  • pH-dependent solubility : Enhanced solubility in alkaline conditions due to deprotonation of the sulfonamide group .
  • Thermal stability : Decomposition above 150°C, necessitating storage at –20°C in inert atmospheres . Stability studies should use accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring .

Advanced Research Questions

Q. How can fluorination be optimized in analogous benzoxazepine derivatives?

Fluorination strategies include:

  • Electrophilic fluorination : Using Selectfluor® in acetonitrile at 50°C for selective C–F bond formation .
  • Microwave-assisted synthesis : Reducing reaction time (e.g., 30 minutes vs. 12 hours) while maintaining >90% yield .
  • Isotopic labeling : Incorporating 18F for pharmacokinetic tracing via radiofluorination .

Q. What methodologies elucidate the compound’s interaction with biological targets (e.g., enzymes)?

  • Enzyme kinetics assays : Measure inhibition constants (Ki) using fluorogenic substrates (e.g., for carbonic anhydrase isoforms) .
  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD) in real-time .
  • Molecular docking : Predict binding poses using software like AutoDock Vina, guided by X-ray structures of homologous targets .

Q. How do structural modifications (e.g., ethyl vs. allyl substituents) impact bioactivity and selectivity?

Comparative studies of analogues reveal:

  • Alkyl chain effects : Ethyl groups enhance metabolic stability compared to allyl groups, which may oxidize in vivo .
  • Fluorine positioning : Ortho-fluorine on the sulfonamide improves target binding via halogen bonding, as seen in crystallographic data .
  • Data reconciliation : Conflicting activity reports (e.g., IC50 variability) require meta-analyses of assay conditions (e.g., buffer pH, enzyme source) .

Q. What computational approaches predict metabolic pathways and toxicity?

  • In silico metabolism : Tools like GLORY predict phase I/II metabolites, highlighting potential glutathione adducts from epoxide intermediates .
  • Toxicity profiling : QSAR models (e.g., ProTox-II) assess hepatotoxicity risks based on structural alerts (e.g., sulfonamide-related idiosyncratic reactions) .

Data Contradiction and Validation

Q. How can researchers resolve discrepancies in reported biological activities across studies?

  • Standardized assays : Replicate experiments using uniform protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Cross-laboratory validation : Share reference samples (e.g., via collaborator networks) to control for reagent variability .
  • Meta-analysis : Pool data from PubChem and ChEMBL to identify outliers and consensus trends .

Methodological Best Practices

Q. What strategies improve reproducibility in synthetic protocols?

  • Detailed reaction logs : Document exact equivalents, solvent batches, and stirring rates .
  • Open-source datasets : Share NMR spectra and chromatograms in repositories like Zenodo for peer validation .

Q. How should researchers design dose-response studies for in vivo efficacy trials?

  • Pharmacokinetic profiling : Determine Cmax and AUC via LC-MS/MS after single-dose administration in rodent models .
  • Dose escalation : Use the modified Fibonacci sequence to balance safety and efficacy thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.